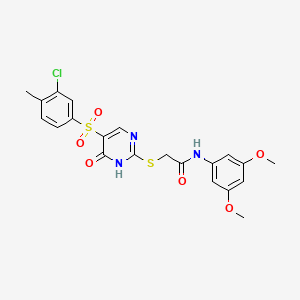
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activity due to its unique structural features. It contains a pyrimidine ring, a sulfonyl group, and an acetamide moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The molecular formula of the compound is C20H18ClN3O4S, with a molecular weight of approximately 496.0 g/mol. The intricate structure includes various functional groups that enhance its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. Pyrimidine derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi.
-
Antibacterial Effects :
- A study highlighted that pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound may share similar mechanisms of action.
- The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Effects :
Anticancer Activity
Pyrimidine derivatives are also recognized for their anticancer properties. Studies have shown that certain modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines.
- Mechanisms of Action :
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Pyrimidine ring | Antimicrobial, anticancer |
| Sulfonyl group | Enhances solubility and bioavailability |
| Acetamide moiety | Modulates interaction with biological targets |
This relationship is crucial for understanding how modifications to the compound could lead to improved efficacy or reduced toxicity.
Case Studies
Several studies have focused on related compounds with promising results:
-
Study on Thiazolopyridines :
- A series of thiazolopyridine derivatives were synthesized and evaluated for antimicrobial activity. The most active compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that structural similarities might confer comparable properties to our compound .
- Pyrimidine Derivatives Review :
Applications De Recherche Scientifique
The biological activity of this compound is primarily linked to its interaction with various molecular targets. It has been studied for its potential as:
- Antimicrobial Agent : The pyrimidine derivatives have shown promising results against various bacterial strains. For instance, compounds with similar structures have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Research indicates that derivatives of pyrimidine can interfere with viral replication processes, making them candidates for antiviral drug development .
- Antitumor Activity : The compound's ability to inhibit specific enzymes involved in tumor growth has been explored, suggesting potential applications in cancer therapy .
Synthesis and Derivatives
The synthesis of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The complexity of its synthesis reflects the intricate nature of its structure, which is crucial for its biological activity.
Key Steps in Synthesis:
- Formation of the pyrimidine ring.
- Introduction of the sulfonyl group.
- Coupling with the acetamide moiety.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in various applications:
Propriétés
Numéro CAS |
1223925-95-8 |
|---|---|
Formule moléculaire |
C21H20ClN3O6S2 |
Poids moléculaire |
509.98 |
Nom IUPAC |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-12-4-5-16(9-17(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-13-6-14(30-2)8-15(7-13)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) |
Clé InChI |
UAJAAKDTYYSPQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















